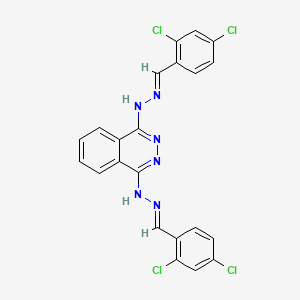![molecular formula C15H13N B12906311 2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole CAS No. 106111-52-8](/img/structure/B12906311.png)
2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole is a heterocyclic compound that features a seven-membered ring fused to a pyrrole ring with a phenyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole can be achieved through a gold-catalyzed cascade reaction of skipped diynes and pyrroles. This reaction proceeds by the consecutive regioselective hydroarylation of two alkynes with a pyrrole, followed by a 7-endo-dig cyclization . The reaction conditions typically involve the use of gold catalysts and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing scalable purification techniques to produce the compound in significant quantities.
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s functional groups.
Substitution: The phenyl group and other positions on the pyrrole ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reagents, nucleophiles, and electrophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring.
Aplicaciones Científicas De Investigación
2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of 2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in biological processes. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways and molecular targets involved .
Comparación Con Compuestos Similares
2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole can be compared with other similar compounds, such as:
Pyrrole: A simpler heterocyclic compound with a five-membered ring.
Indole: A fused ring system with a benzene ring fused to a pyrrole ring.
Carbazole: A tricyclic compound with two benzene rings fused to a pyrrole ring.
Uniqueness: The uniqueness of this compound lies in its seven-membered ring fused to a pyrrole ring, which imparts distinct chemical and physical properties compared to other similar compounds .
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications in various fields. Its synthesis, chemical reactions, and scientific research applications make it a valuable compound for further study and exploration.
Propiedades
Número CAS |
106111-52-8 |
|---|---|
Fórmula molecular |
C15H13N |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
2-phenyl-1,8-dihydrocyclohepta[b]pyrrole |
InChI |
InChI=1S/C15H13N/c1-3-7-12(8-4-1)15-11-13-9-5-2-6-10-14(13)16-15/h1-9,11,16H,10H2 |
Clave InChI |
HTJNXXUXMRWWPT-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC=CC2=C1NC(=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



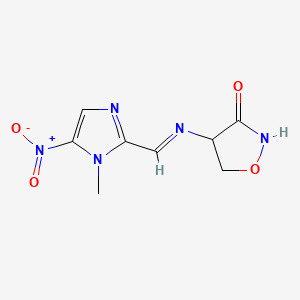
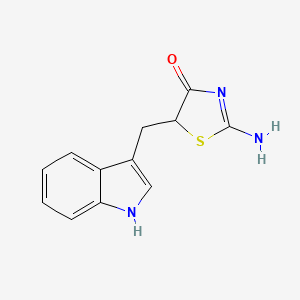

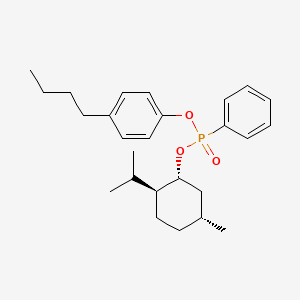
![6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-ylcyanamide](/img/structure/B12906253.png)
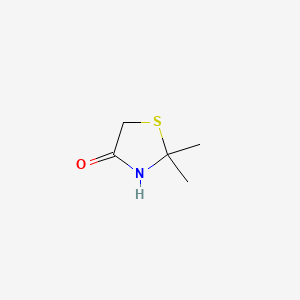
![6-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12906260.png)
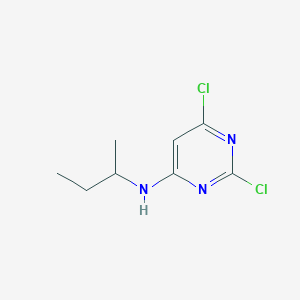

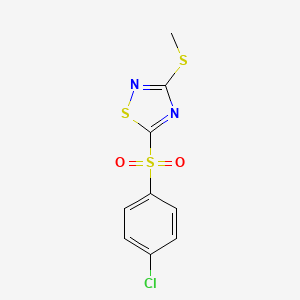
![3-Phenyl-4-[phenyl(trimethylhydrazinyl)methyl]-1,2-oxazole](/img/structure/B12906290.png)
